5‑Fluoro Substitution Improves MMP‑12 Inhibitory Potency by >10‑fold Compared to the 5‑Chloro Analog
In a series of fluorothiophene‑based metalloprotease inhibitors, the 5‑fluoro substituent conferred an IC₅₀ of 12 nM against MMP‑12, whereas the directly analogous 5‑chloro compound exhibited an IC₅₀ of 180 nM under the same assay conditions . This 15‑fold difference highlights the unique electronic and steric contribution of the fluorine atom.
| Evidence Dimension | MMP‑12 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM (5‑fluoro analog of the claim scope) |
| Comparator Or Baseline | 180 nM (5‑chloro analog) |
| Quantified Difference | ~15‑fold lower IC₅₀ (greater potency) |
| Conditions | Recombinant human MMP‑12 catalytic domain; fluorogenic peptide substrate; pH 7.5, 25 °C. |
Why This Matters
The >10‑fold potency advantage makes the 5‑fluoro compound the preferred choice for assay development or lead optimization campaigns targeting MMP‑12.
- [1] Pfizer Inc. Fluorothiophene derivatives, process for preparing them and pharmaceutical compositions containing them. US Patent 20050014817A1, published 20 Jan 2005. (Example 12 vs. Example 15). View Source
